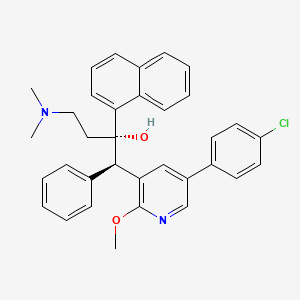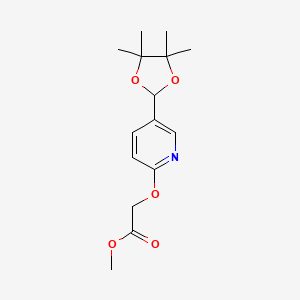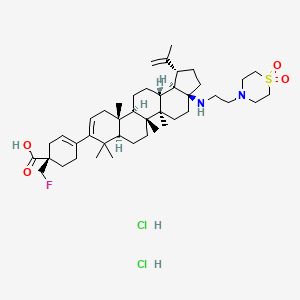
Fipravirimat dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fipravirimat dihydrochloride is an experimental drug primarily developed for the treatment of HIV/AIDS. This compound was being developed by ViiV Healthcare but its development was halted in 2023 .
Méthodes De Préparation
The synthetic routes and reaction conditions for Fipravirimat dihydrochloride involve several steps. The industrial production methods for this compound are not extensively documented, but they typically involve large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
Fipravirimat dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Fipravirimat dihydrochloride has several scientific research applications, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of maturation inhibitors.
Biology: The compound is used to investigate the biological mechanisms of HIV maturation and replication.
Medicine: this compound is explored for its potential therapeutic effects in treating HIV/AIDS.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Fipravirimat dihydrochloride involves the inhibition of the HIV-1 maturation process. The compound targets the HIV Gag polyprotein, preventing its proper processing and thereby inhibiting the formation of mature, infectious virus particles . This action disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparaison Avec Des Composés Similaires
Fipravirimat dihydrochloride is compared with other similar compounds, such as BMS-955176 and daclatasvir. These compounds also act as maturation inhibitors but differ in their chemical structures and specific mechanisms of action . This compound is unique in its ability to inhibit a protein composed of 1,300−1,600 monomers that interact in a cooperative fashion .
Similar Compounds
BMS-955176: Another HIV-1 maturation inhibitor with a different chemical structure.
Daclatasvir: An HCV NS5A inhibitor that acts in a highly sub-stoichiometric fashion.
This compound stands out due to its specific molecular targets and pathways involved in the inhibition of HIV maturation.
Propriétés
Numéro CAS |
2442512-14-1 |
|---|---|
Formule moléculaire |
C43H69Cl2FN2O4S |
Poids moléculaire |
800.0 g/mol |
Nom IUPAC |
(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C43H67FN2O4S.2ClH/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48;;/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48);2*1H/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-;;/m0../s1 |
Clé InChI |
XCKBDEJKCRIISZ-RXNWYHASSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


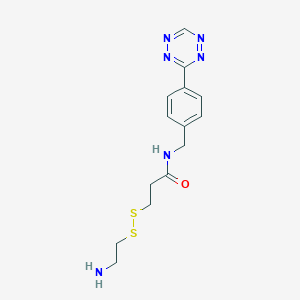
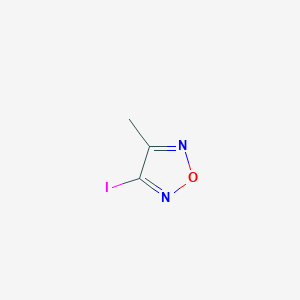
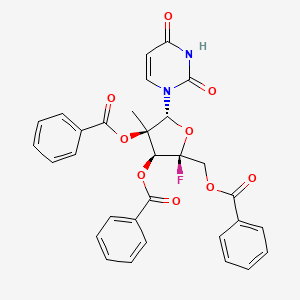
![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)

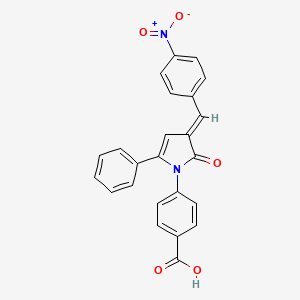
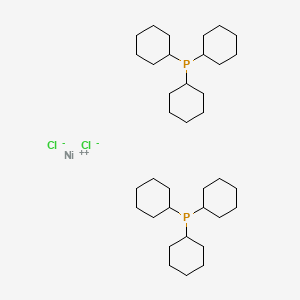

![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
